![molecular formula C23H16FNO6 B5414393 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C24H16FNO6, and is commonly referred to as FMNB. In
作用機序
The mechanism of action of FMNB involves its ability to bind to certain enzymes and receptors, inhibiting their activity. Specifically, FMNB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, FMNB may have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMNB are still being studied. However, it has been shown to have inhibitory effects on certain enzymes and receptors, as well as anti-inflammatory effects. Additionally, FMNB has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using FMNB in lab experiments is its ability to inhibit the activity of certain enzymes and receptors, making it a useful tool for studying their functions. Additionally, FMNB has been shown to have anti-inflammatory effects, making it a promising candidate for the development of new anti-inflammatory drugs. However, one limitation of using FMNB in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on FMNB. One area of research could focus on its potential applications in cancer research, particularly in the development of new cancer treatments. Additionally, further research could be conducted on the biochemical and physiological effects of FMNB, as well as its potential toxicity and limitations for lab experiments. Finally, research could be conducted on the synthesis of FMNB, with the goal of developing more efficient and cost-effective methods for producing this compound.
合成法
The synthesis method of FMNB involves several steps. First, 4-nitrobenzoyl chloride is reacted with 2-hydroxy-5-methoxybenzoic acid to form 2-(4-nitrobenzoyl)-5-methoxybenzoic acid. Next, this compound is reacted with 4-fluorocinnamaldehyde in the presence of a base to form 2-[3-(4-fluorophenyl)acryloyl]-5-methoxybenzoic acid. Finally, this compound is esterified with methanol and 4-nitrobenzoyl chloride to form FMNB.
科学的研究の応用
FMNB has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs. Additionally, FMNB has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO6/c1-30-19-11-12-20(21(26)13-4-15-2-7-17(24)8-3-15)22(14-19)31-23(27)16-5-9-18(10-6-16)25(28)29/h2-14H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOSBPDUSZUCIL-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-2-piperazinone dihydrochloride](/img/structure/B5414314.png)
![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414333.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)

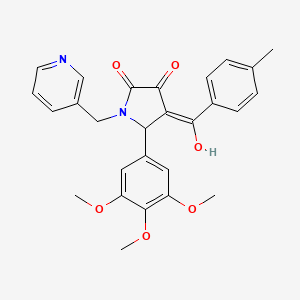
![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)
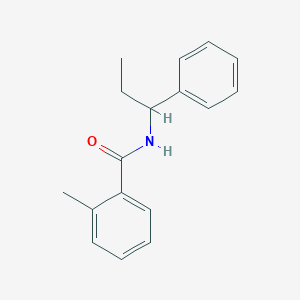

![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)
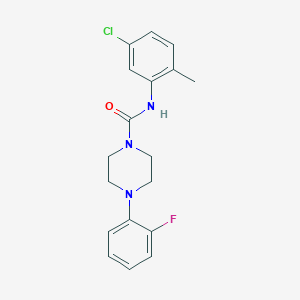
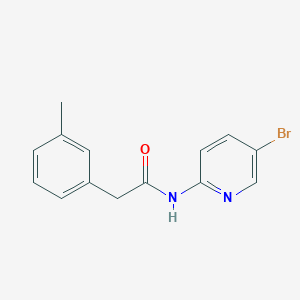
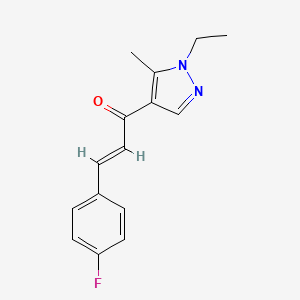
![methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B5414404.png)